molecular formula C24H21ClN4O3 B2671277 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-4-methoxyphenyl)urea CAS No. 1796915-78-0

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-4-methoxyphenyl)urea

Cat. No. B2671277
CAS RN: 1796915-78-0
M. Wt: 448.91
InChI Key: UVPMDKYSPLDFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chloro-4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Nucleophile-Mediated Ring Expansion : A study described the synthesis of alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and related heterocycles via nucleophile-mediated ring expansion, highlighting the versatility of this approach in synthesizing seven-membered analogues of Biginelli compounds (Fesenko, Grigoriev, & Shutalev, 2017).

Mechanism and Stereochemistry : Another research focused on the stereochemistry and mechanism of formation of β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, offering insights into their structural properties based on NMR spectroscopy and X-ray diffraction (Wang et al., 2001).

Potential Biological Activities

Radioiodinatable Benzodiazepines : Research into radioiodinated 1,4-benzodiazepines explored their use as selective antagonists for cholecystokinin receptors, indicating their potential for in vivo tumor targeting (Akgün et al., 2009).

Antiproliferative Effects : A study synthesized phenylpyrazolodiazepin-7-ones as analogs of aminopyrazole amide scaffold, examining their antiproliferative effects on cancer cells and highlighting their potential as Raf kinase inhibitors (Kim et al., 2011).

Corrosion Inhibition

Corrosion Behavior Study : An investigation into the inhibition effect of certain substituted urea compounds on mild steel corrosion in hydrochloric acid solution demonstrated their potential as efficient corrosion inhibitors (Bahrami & Hosseini, 2012).

Chemical Structure and Interactions

Crystal Structure Analysis : The crystal structure analysis of a phenylurea herbicide provided insights into its molecular interactions and network formation in the solid state (Kang et al., 2015).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-29-19-11-7-6-10-17(19)21(15-8-4-3-5-9-15)27-22(23(29)30)28-24(31)26-16-12-13-20(32-2)18(25)14-16/h3-14,22H,1-2H3,(H2,26,28,31)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMDKYSPLDFQE-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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